BenchChemオンラインストアへようこそ!

Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Menin-MLL PPI inhibition Chiral SAR Acute leukemia therapeutics

Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 2102412-17-7) is a single-enantiomer (3R) Boc-protected piperidine derivative bearing a geminal fluoro and hydroxymethyl substitution at the C3 position. It belongs to the broader hydroxymethylpiperidine (HMP) class validated as small-molecule inhibitors of the menin–MLL protein–protein interaction, a therapeutic target in acute leukemias.

Molecular Formula C11H20FNO3
Molecular Weight 233.283
CAS No. 2102412-17-7
Cat. No. B2464245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
CAS2102412-17-7
Molecular FormulaC11H20FNO3
Molecular Weight233.283
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CO)F
InChIInChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3/t11-/m1/s1
InChIKeyQBQOPNYILDXCBJ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 2102412-17-7): A Chiral Geminally Substituted Piperidine Building Block


Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 2102412-17-7) is a single-enantiomer (3R) Boc-protected piperidine derivative bearing a geminal fluoro and hydroxymethyl substitution at the C3 position . It belongs to the broader hydroxymethylpiperidine (HMP) class validated as small-molecule inhibitors of the menin–MLL protein–protein interaction, a therapeutic target in acute leukemias [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, enabling orthogonal deprotection and subsequent derivatization strategies . With a molecular formula of C₁₁H₂₀FNO₃, a molecular weight of 233.28 g/mol, a calculated LogP of ~1.72, and a predicted pKa of ~11.43, this compound presents a defined physicochemical profile distinct from its 4-fluoro regioisomer, its (3S) enantiomer, and the racemic mixture .

Why Generic Substitution Fails for Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate


The (3R) enantiomer of tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate cannot be freely interchanged with its racemate (CAS 1209781-11-2), its (3S) antipode (CAS 1345697-13-3), or its 4-fluoro regioisomer (CAS 614730-97-1) without compromising stereochemical fidelity, target-binding geometry, or physicochemical properties relevant to lead optimization. Crystallographic evidence from the menin–MLL inhibitor series demonstrates that the R enantiomer places the fluorine atom in a productive dipolar C–F···C═O interaction with the His181 backbone amide of menin, an interaction geometrically inaccessible to the S enantiomer [1]. Quantitatively, the R enantiomer (MIV-3R) exhibits approximately 2-fold greater inhibitory potency (IC₅₀ = 270 nM) and ~3.3-fold tighter binding affinity (Kd = 285 nM) compared to its S counterpart (IC₅₀ = 529 nM, Kd = 952 nM) [1]. Furthermore, moving the fluorine from the C3 to the C4 position alters the piperidine nitrogen basicity from a predicted pKa of ~11.4 to ~14.9, fundamentally changing the protonation state at physiological pH and the associated pharmacokinetic behaviour . These stereochemical and regioisomeric differences translate directly into divergent biological activity, synthetic utility, and procurement cost.

Quantitative Differentiation Evidence for Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate vs. Closest Analogs


Enantiomer-Dependent Menin–MLL Inhibitory Potency: (3R) vs. (3S)

In the hydroxymethylpiperidine class of menin–MLL inhibitors, the R enantiomer (MIV-3R) demonstrates approximately 2-fold greater inhibitory potency than the S enantiomer (MIV-3S) in a fluorescence polarization (FP) assay [1]. This potency difference is mirrored by isothermal titration calorimetry (ITC) binding data showing the R enantiomer binds menin with ~3.3-fold higher affinity [1]. The crystallographic basis for this differentiation was established with MIV-4, wherein the (R)-configured 3-fluorophenyl substituent engages in a productive C–F···C═O dipolar interaction with the backbone amide of His181 on menin—a geometry that cannot be achieved by the (S) enantiomer [1].

Menin-MLL PPI inhibition Chiral SAR Acute leukemia therapeutics

Fluorine-Enabled Dipolar Protein Interaction: Crystallographic Validation of the (3R) Configuration

Introduction of a 3-fluoro substituent on the phenyl ring in the R enantiomer (MIV-4) yielded a 2-fold improvement in menin–MLL inhibitory potency compared to the non-fluorinated parent MIV-3 (racemic IC₅₀ = 390 nM) [1]. Co-crystal structure determination confirmed that the fluorine atom in the R enantiomer participates in a favorable orthogonal dipolar C–F···C═O interaction with the backbone amide carbonyl of His181 on menin [1]. Replacement of fluorine with chlorine or addition of a second fluorine atom both resulted in weaker inhibitory activity, underscoring the specificity of the mono-fluoro interaction [1]. This structure–activity relationship directly validates the (3R)-configured fluoro-hydroxymethyl piperidine scaffold as a privileged geometry for engaging this therapeutically relevant protein–protein interface.

Fluorine-protein interactions Structure-based drug design C–F···C═O dipolar contacts

Positional Fluorination Effects on Piperidine Basicity: 3-Fluoro vs. 4-Fluoro Regioisomers

The basicity of the piperidine nitrogen is exquisitely sensitive to the position of fluorine substitution. The 3-fluoro-Boc-piperidine scaffold (CAS 2102412-17-7 and racemate 1209781-11-2) exhibits a predicted pKa of ~11.43 . In contrast, the 4-fluoro-Boc-piperidine regioisomer (CAS 614730-97-1) displays a substantially higher predicted pKa of ~14.94 . This ~3.5 log unit difference in basicity translates into a dramatically different protonation state at physiological pH: the 3-fluoro analog is significantly less basic, reducing the fraction of positively charged species that may contribute to hERG channel affinity and associated cardiac toxicity risk [1]. The 4-fluoro analog, being more basic, is predominantly utilized in BCL-2 inhibitor programs rather than the CNS-oriented menin–MLL or kinase inhibitor applications for which the 3-fluoro scaffold is preferred .

Piperidine basicity modulation pKa CNS drug design hERG liability

Procurement Cost Differentiation: (3R) Enantiomer vs. Racemate, (3S), and 4-Fluoro Regioisomer

The (3R) single enantiomer commands a substantial price premium over the racemic mixture and the 4-fluoro regioisomer, reflecting the cost of asymmetric synthesis or chiral resolution. At the 1-gram scale, the (3R) enantiomer (CAS 2102412-17-7) is listed at approximately £1,861 (Fluorochem, 97% purity) or €2,258 (CymitQuimica) . The racemic mixture (CAS 1209781-11-2) is available at $362/1g (Dempochem, 96%) , representing an approximately 5- to 7-fold cost reduction. The (3S) enantiomer (CAS 1345697-13-3) is priced comparably to the (3R) at $2,115/1g (Dempochem, 97%) . The 4-fluoro regioisomer (CAS 614730-97-1) is dramatically cheaper at $10–50/1g from multiple suppliers . This pricing hierarchy directly reflects synthetic complexity: geminal fluoro-hydroxymethyl substitution at C3 with enantiomeric resolution is intrinsically more costly than the achiral 4-fluoro substitution.

Chiral building block procurement Cost of chirality Research chemical sourcing

Physicochemical Property Differentiation: LogP and TPSA Comparison Across Analogs

The (3R) enantiomer (CAS 2102412-17-7) exhibits a calculated XLogP of 1.718 and a topological polar surface area (TPSA) of 49.77 Ų . The racemic mixture (CAS 1209781-11-2) has a marginally lower LogP of 1.656 . The non-fluorinated analog (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 140695-85-8) has a lower molecular weight of 215.29 g/mol versus 233.28 g/mol for the fluorinated compound . The ~18 Da mass difference and ~0.06 LogP unit increase conferred by the single fluorine substitution are consistent with the well-established effect of aliphatic fluorination: a modest increase in lipophilicity accompanied by enhanced metabolic stability and the capacity for stereoelectronic protein interactions [1]. The TPSA of 49.77 Ų, combined with a LogP below 3, places this compound within favourable CNS drug-like property space .

Lipophilicity Drug-likeness CNS MPO Physicochemical profiling

Orthogonal Derivatization Potential: Geminal Fluoro-Hydroxymethyl as a Dual-Functional Handle

The (3R)-3-fluoro-3-(hydroxymethyl)piperidine scaffold provides two chemically orthogonal derivatization handles: (i) the Boc-protected secondary amine, which can be selectively deprotected under acidic conditions (TFA or HCl) to reveal the free piperidine nitrogen for subsequent N-functionalization, and (ii) the primary hydroxymethyl group, amenable to oxidation, esterification, sulfonation, or conversion to a leaving group for nucleophilic displacement . The geminal relationship between the fluorine and hydroxymethyl substituents at C3 creates a quaternary chiral center that imposes conformational constraints on the piperidine ring, a property exploited in fragment-based drug discovery to explore three-dimensional pharmacophore space . In contrast, the 4-fluoro regioisomer, while also bearing dual functional groups, places the fluorine in a position that does not create a chiral center, eliminating stereochemical complexity but also removing the opportunity for enantiomer-specific target engagement .

Orthogonal protecting groups Fragment-based drug discovery Suzuki coupling Reductive amination

High-Impact Application Scenarios for Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate


Menin–MLL Interaction Inhibitor Lead Optimization Campaigns

The (3R) enantiomer serves as a direct entry point to the R-configured hydroxymethylpiperidine scaffold validated in the MIV series of menin–MLL PPI inhibitors. As demonstrated by He et al. (2014), the R enantiomer (MIV-3R) exhibits IC₅₀ = 270 nM and Kd = 285 nM against menin, approximately 2-fold more potent than the S enantiomer [1]. The fluorine atom in the (R)-configureged 3-fluorophenyl analog (MIV-4) engages in a crystallographically validated C–F···C═O dipolar interaction with His181, providing a structural basis for affinity-driven optimization [1]. For teams pursuing menin–MLL inhibitors, procurement of the (3R) building block enables direct elaboration toward the active enantiomer series without the need for chiral separation, saving both synthetic steps and analytical resources.

CNS-Targeted Kinase Inhibitor Fragment-Based Drug Discovery

The geminal fluoro-hydroxymethyl substitution at C3 creates a quaternary chiral center that imposes conformational constraint on the piperidine ring, a desirable feature in fragment-based drug discovery (FBDD) where three-dimensionality correlates with higher clinical success rates [1]. The Boc-hydroxymethyl orthogonal handles enable parallel derivatization strategies—N-deprotection for amide or sulfonamide library synthesis, and hydroxymethyl activation for Suzuki coupling or reductive amination [1]. The computed LogP of 1.72 and TPSA of 49.77 Ų place this fragment within CNS drug-like chemical space , while the reduced basicity (pKa ~11.4 vs. ~14.9 for the 4-fluoro analog) mitigates hERG liability concerns [2]. The racemic mixture (CAS 1209781-11-2) has been specifically investigated for kinase inhibitor applications, supporting the relevance of this scaffold to kinase-targeted programs .

Stereochemically Defined Reference Standard for Chiral Analytical Method Development

Given the ~2-fold potency difference between the R and S enantiomers in relevant biological assays [1], the (3R) compound (CAS 2102412-17-7) is essential as a single-enantiomer reference standard for developing and validating chiral HPLC or SFC methods. The racemic mixture (CAS 1209781-11-2) lacks the stereochemical definition required to establish enantiomeric purity thresholds. With a defined atom stereo count of 1 and an available InChI Key (QBQOPNYILDXCBJ-LLVKDONJSA-N) that encodes the (R) configuration , the (3R) enantiomer provides an unambiguous identity for analytical method qualification, batch-to-batch consistency assessment, and regulatory documentation in preclinical development.

Selective PI3K/Akt Pathway Modulator Synthesis

Fluorinated piperidine derivatives bearing a hydroxymethyl group at C3 have been implicated in kinase inhibitor patents targeting the PI3K/Akt/mTOR and PDK1 pathways [1]. The (3R) enantiomer, with its defined stereochemistry, is particularly relevant for programs where the chirality at the fluorine-bearing carbon determines the orientation of key substituents within the kinase ATP-binding pocket. The racemic version (CAS 1209781-11-2) may be suitable for initial screening, but the (3R) single enantiomer is required for lead optimization where stereochemistry-dependent potency differences, analogous to the 2-fold effects observed in the menin–MLL system , are anticipated. Procurement of the (3R) enantiomer at the lead optimization stage avoids the synthetic delay and cost of developing a custom chiral resolution protocol.

Quote Request

Request a Quote for Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.